MGCD-265

Beschreibung

Historical Development and Translational Rationale for MGCD-265 Research The development of this compound originated from the understanding that uncontrolled activation of RTKs like c-Met, often through overexpression, mutation, or co-expression with its ligand HGF, is implicated in the progression and poor prognosis of several cancers.aacrjournals.orgAdditionally, key regulators of angiogenesis, including VEGFRs and Tie-2, were recognized as important targets in cancer therapy.aacrjournals.orgMethylGene developed this compound as a small molecule inhibitor designed to target these multiple pathways involved in tumor cell growth, survival, and angiogenesis.aacrjournals.orgThe translational rationale for researching this compound was based on its potent inhibitory activity against these key RTKs observed in preclinical studies.aacrjournals.orgIn vitro studies demonstrated that this compound could inhibit the enzymatic activities of c-Met, Ron, VEGFRs, and Tie-2 at nanomolar concentrations.aacrjournals.orgselleckchem.comIt was shown to abolish the phosphorylation of wild-type and mutant forms of c-Met, as well as Tie-2 and KDR (VEGFR2), in cell-based assays.aacrjournals.orgFurthermore, this compound abrogated HGF-dependent cellular responses like cell scatter and wound healing, and VEGF-dependent responses such as in vitro angiogenesis and in vivo vascular permeability.aacrjournals.orgresearchgate.netPreclinical studies also demonstrated that this compound possessed good oral pharmacokinetic properties and inhibited tumor growth in various xenograft models, including those dependent on c-Met and models of breast, kidney, pancreatic, and lung carcinomas.aacrjournals.orgresearchgate.netTumor inhibition in these models correlated with the inhibition of c-Met phosphorylation in vivo.aacrjournals.orgresearchgate.netThese promising preclinical findings provided the basis for the clinical development of this compound in patients with solid tumors.aacrjournals.orgsec.govpappas-capital.comThe compound, also known as glesatinib (B1671580), has been evaluated in clinical trials for advanced solid tumors, particularly in non-small cell lung cancer (NSCLC) with activating genetic alterations in MET.prnewswire.comhenryford.comdana-farber.orgnih.govascopubs.orgnih.gov

Data Tables:

Preclinical Inhibition Data (Example based on search results):

| Target | IC50 (nM) |

| c-Met | 1 selleckchem.com |

| VEGFR1 | 3 selleckchem.com |

| VEGFR2 | 3 selleckchem.com |

| VEGFR3 | 4 selleckchem.com |

| Ron | Inhibited aacrjournals.orgselleckchem.com |

| Tie-2 | Inhibited aacrjournals.orgselleckchem.com |

| MetY1235D | 1-7 selleckchem.com |

| MetM1250T | 1-7 selleckchem.com |

| AXL | Inhibited henryford.com |

| MST1R | Inhibited adooq.com |

Cell-Based Assay Data (Example based on search results):

| Cell Line | c-Met Status | This compound IC50 for Proliferation (nM) | Effect on Signaling Pathways |

| MKN45 | c-Met-driven | 6-30 selleckchem.com | Inhibits c-Met phosphorylation, Erk, Akt, Stat3, Fak selleckchem.com |

| MNNG-HOS | c-Met-driven | 6-30 selleckchem.com | Not specified in detail in snippets |

| SNU-5 | c-Met-driven | 6-30 selleckchem.com | Not specified in detail in snippets |

| HCT116 | Non-c-Met | 1000-3000 (1-3 µM) selleckchem.com | Not specified in detail in snippets |

| MDA-MB-231 | Non-c-Met | 1000-3000 (1-3 µM) selleckchem.com | Not specified in detail in snippets |

Structure

2D Structure

3D Structure

Eigenschaften

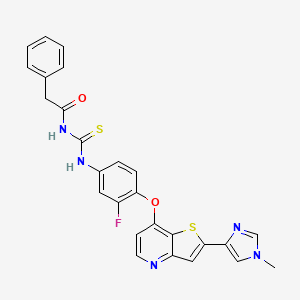

IUPAC Name |

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFICVEHDQUKCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647874 | |

| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875337-44-3 | |

| Record name | MGCD-265 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Primary Kinase Targets and Inhibition Profile

MGCD-265 functions as a multi-target inhibitor of receptor tyrosine kinases (RTKs). Its primary targets include the c-Met receptor tyrosine kinase and members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family. This compound is described as a potent, multi-target, and ATP-competitive inhibitor of c-Met and VEGFR1/2/3. selleckchem.comabmole.com It also inhibits other kinases such as Ron and Tie2. selleckchem.comabmole.com

The inhibitory potency of this compound against its primary targets has been quantified by half-maximal inhibitory concentration (IC50) values in the nanomolar range. selleckchem.comabmole.com

| Target Kinase | IC50 (nM) |

|---|---|

| c-Met | 1 selleckchem.comabmole.com |

| VEGFR1 | 3 selleckchem.comabmole.com |

| VEGFR2 | 3 selleckchem.comabmole.com |

| VEGFR3 | 4 selleckchem.comabmole.com |

| Ron | 2 abmole.com |

| Tie2 | 7 abmole.com |

c-Met Receptor Tyrosine Kinase Inhibition

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), plays a critical role in various cellular processes including cell proliferation, survival, motility, invasion, and angiogenesis. nih.govnih.gov Aberrant activation of c-Met has been implicated in the progression and poor prognosis of several cancers. nih.govaacrjournals.org this compound is a potent inhibitor of c-Met. selleckchem.comabmole.com

Wild-type c-Met Phosphorylation Abolition

This compound effectively inhibits the phosphorylation of wild-type c-Met. This has been demonstrated in cell-based assays where this compound abolished the phosphorylation of wild-type c-Met in numerous cell lines at nanomolar concentrations. aacrjournals.orgresearchgate.net For instance, in serum-starved MKN45 cells, this compound effectively inhibits c-Met phosphorylation and its downstream signaling pathways, including Erk, Akt, Stat3, and Fak, at concentrations ranging from 40 nM to 5 μM. selleckchem.com Inhibition of c-Met phosphorylation by this compound has also been observed in vivo in c-Met-dependent xenograft models, correlating with inhibited tumor growth. aacrjournals.orgresearchgate.net

Inhibition of Mutant c-Met Forms (e.g., MetY1235D, MetM1250T)

Beyond wild-type c-Met, this compound also potently inhibits various mutant forms of c-Met. These include kinase domain mutations such as MetY1235D and MetM1250T, which are clinically relevant and can confer resistance to some selective c-Met inhibitors. selleckchem.comresearchgate.net this compound inhibits the activation of Met kinase domain mutants (e.g., Y1230C), juxtamembrane region mutants (e.g., R988C), and extracellular domain mutants (e.g., N375S) with nanomolar potency in cell-based assays. researchgate.net The inhibition of these mutant forms is of particular interest due to their role in various cancers, including hereditary papillary renal carcinoma (HPRCC) and non-small cell lung cancer (NSCLC). researchgate.netnih.gov

| Mutant c-Met Form | Inhibition by this compound |

|---|---|

| MetY1235D | Potent inhibition (IC50 in nanomolar range) selleckchem.com |

| MetM1250T | Potent inhibition (IC50 in nanomolar range) selleckchem.com |

| Y1230C (kinase domain) | Nanomolar potency inhibition in cell-based assays researchgate.net |

| R988C (juxtamembrane region) | Nanomolar potency inhibition in cell-based assays researchgate.net |

| N375S (extracellular domain) | Nanomolar potency inhibition in cell-based assays researchgate.net |

HGF-Dependent Cellular Endpoint Abrogation (e.g., cell scatter, wound healing)

Hepatocyte Growth Factor (HGF) is the only known ligand for c-Met, and its binding stimulates c-Met activation, leading to downstream signaling that promotes various cellular processes, including cell scatter and wound healing. nih.gov this compound has been shown to abrogate these HGF-dependent cellular endpoints. aacrjournals.orgresearchgate.net For example, this compound analog inhibits A549 cell migration and DU145 cell scattering in HGF-driven assays with IC50 values of 0.4 μM and 0.08 μM, respectively. medchemexpress.com This demonstrates the ability of this compound to interfere with cellular functions mediated by HGF-induced c-Met activation.

Vascular Endothelial Growth Factor Receptor (VEGFR) Family Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) family plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound is a multi-target inhibitor that includes the VEGFR family among its targets. selleckchem.comabmole.comaacrjournals.orgresearchgate.net

VEGFR1, VEGFR2, and VEGFR3 Inhibition

This compound potently inhibits all three members of the VEGFR family: VEGFR1, VEGFR2, and VEGFR3. selleckchem.comabmole.comaacrjournals.orgresearchgate.net The IC50 values for the inhibition of these kinases are in the low nanomolar range. selleckchem.comabmole.com

| Target Kinase | IC50 (nM) |

|---|---|

| VEGFR1 | 3 selleckchem.comabmole.com |

| VEGFR2 | 3 selleckchem.comabmole.com |

| VEGFR3 | 4 selleckchem.comabmole.com |

VEGF-Dependent Responses (e.g., in vitro angiogenesis, in vivo vascular permeability)

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1, VEGFR2, and VEGFR3, play crucial roles in angiogenesis and vascular permeability. selleckchem.comselleckchem.comnih.gov this compound has demonstrated potent inhibitory activity against all three members of the VEGFR family. researchgate.netaacrjournals.orgselleckchem.comadooq.com Preclinical studies have shown that this compound abrogates VEGF-dependent responses, including inhibiting in vitro angiogenesis and reducing in vivo vascular permeability. researchgate.netaacrjournals.org VEGFR-2, also known as KDR, is a key mediator of VEGF-induced angiogenesis, promoting endothelial cell migration, proliferation, differentiation, and survival, as well as increasing vascular permeability. nih.gov this compound has been shown to inhibit VEGFR2 phosphorylation in cell-based assays with IC50s in the nanomolar range. researchgate.netaacrjournals.org It also inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs). caymanchem.com

Data Table: Inhibition of VEGFRs by this compound

| Target | IC50 (nM) | Source |

| VEGFR1 | 3 | selleckchem.com |

| VEGFR2 | 3 | selleckchem.com |

| VEGFR3 | 4 | selleckchem.com |

Other Kinase Targets

Beyond VEGFRs, this compound targets a spectrum of other kinases involved in cancer biology. researchgate.netaacrjournals.orgselleckchem.comadooq.comcaymanchem.comnih.gov

Ron (MST1R) Inhibition

This compound potently inhibits the enzymatic activity of Ron (MST1R) in vitro. researchgate.netaacrjournals.orgselleckchem.comadooq.com Ron is a receptor tyrosine kinase that, like c-Met, is activated by macrophage-stimulating protein (MSP) and is involved in cell proliferation, migration, and survival. Inhibition of MST1R by this compound has been explored as a potential therapeutic strategy. larvol.com this compound inhibits Ron with an IC50 value of 2 nM. adooq.com

Data Table: Inhibition of Ron (MST1R) by this compound

| Target | IC50 (nM) | Source |

| Ron (MST1R) | 2 | adooq.com |

Tie-2 Inhibition

Tie-2 (Tek) is a receptor tyrosine kinase predominantly expressed in endothelial cells and plays a crucial role in vascular development and stability. scbt.com this compound inhibits Tie-2 enzymatic activity in vitro. researchgate.netaacrjournals.orgselleckchem.comadooq.com Inhibition of Tie-2 disrupts downstream signaling cascades that regulate endothelial cell survival, migration, and vascular permeability, impacting angiogenesis and the structural integrity of blood vessels. scbt.com this compound has been described as a Tie-2 modulator that can disrupt aberrant signaling pathways and influence angiogenic processes. scbt.com this compound inhibits Tie2 with an IC50 value of 7 nM. selleckchem.com

Data Table: Inhibition of Tie-2 by this compound

| Target | IC50 (nM) | Source |

| Tie-2 | 7 | selleckchem.com |

AXL Inhibition

AXL is a receptor tyrosine kinase that has been implicated in tumor growth, progression, and resistance to therapies, including EGFR inhibitors in non-small cell lung cancer (NSCLC). ascopubs.orgamegroups.org this compound is a multitargeted TKI that binds to and inhibits the phosphorylation of AXL. researchgate.netamegroups.org Studies have shown that this compound can overcome acquired resistance to EGFR inhibitors in NSCLC cell models by inhibiting AXL and its downstream signaling pathways, such as PI3K/AKT and MAPK. amegroups.org The combination of this compound and erlotinib (B232) significantly decreased the phosphorylation of EGFR, AXL, and downstream effectors like AKT and ERK1/2. amegroups.org

FLT3 Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase expressed in hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to aberrant activation of signaling pathways promoting cell proliferation and survival. amegroups.org this compound has been identified as an inhibitor of FLT3. caymanchem.comharvard.edu Data from studies using primary cells from AML patients showed a significant negative correlation between AIM2 expression and sensitivity to several tyrosine kinase inhibitors, including this compound. amegroups.org

c-Kit Inhibition

c-Kit is a receptor tyrosine kinase that plays a role in various cellular processes, including cell survival, proliferation, and migration. It is a target in several cancers, including gastrointestinal stromal tumors (GIST). This compound has been shown to inhibit c-Kit. caymanchem.com Other multitargeted RTK inhibitors, such as Sunitinib and Motesanib Diphosphate, also target c-Kit alongside VEGFRs. selleckchem.com At a concentration of 0.1 µM, this compound showed 80 to 100% inhibition of c-Kit. caymanchem.com

Data Table: Other Kinase Inhibitions by this compound

| Target | Inhibition at 0.1 µM (%) | Source |

| FLT3 | 80 - 100 | caymanchem.com |

| c-Kit | 80 - 100 | caymanchem.com |

Abl Inhibition

This compound has demonstrated inhibitory activity against Abl. caymanchem.com At a concentration of 0.1 µM, this compound showed a percent inhibition of Abl ranging from 80% to 100%. caymanchem.com The Abl kinase is a non-receptor tyrosine kinase involved in various cellular processes, and its aberrant activation, particularly in the form of the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML). mdpi.comresearchgate.netwikipedia.org While the primary targets of this compound are c-Met and VEGFRs, its inhibitory effect on Abl suggests a potential to interfere with Abl-mediated signaling, which could be relevant in certain cancer contexts or resistance mechanisms. caymanchem.commdpi.com

TrkA Inhibition

In addition to its effects on other kinases, this compound has also been shown to inhibit TrkA. caymanchem.com At a concentration of 0.1 µM, this compound exhibited a percent inhibition of TrkA ranging from 80% to 100%. caymanchem.com TrkA is a receptor tyrosine kinase that plays a role in the development and function of the nervous system, and fusions involving the NTRK1 gene, which encodes TrkA, are found in various cancers. Inhibition of TrkA can disrupt signaling pathways that promote tumor cell survival and proliferation in cancers driven by TrkA alterations.

Smoothened (Smo) Binding and Gli1-mediated Transcription Inhibition

This compound has been found to bind to Smoothened (Smo), a key component of the Hedgehog (Hh) signaling pathway. caymanchem.comvincibiochem.it In HEK293T cell membranes expressing the human Smo receptor, this compound demonstrated a binding affinity with a Ki value of 0.0417 µM for the wild-type receptor. caymanchem.com The Hh pathway, when aberrantly activated, contributes to tumorigenesis and can be involved in resistance to cancer therapies. unipi.itnih.govfrontiersin.org

Furthermore, this compound inhibits Gli1-mediated transcription in a reporter assay using gefitinib-resistant HCC827 non-small cell lung cancer (NSCLC) cells. caymanchem.com Gli1 is a transcription factor that is a primary effector and amplifier of the Hh signaling pathway. nih.govfrontiersin.org Inhibition of Gli1-mediated transcription by this compound indicates its ability to suppress the downstream transcriptional output of the Hh pathway. This mechanism suggests that this compound may exert anti-tumor effects by modulating Hh signaling, potentially overcoming resistance mechanisms associated with this pathway. unipi.itnih.gov

Downstream Signaling Pathway Modulation

Inhibition of c-Met Downstream Signaling (e.g., Erk, Akt, Stat3, Fak phosphorylation)

This compound effectively inhibits the phosphorylation of c-Met and its downstream signaling pathways. selleckchem.com In serum-starved MKN45 cells, this compound at concentrations ranging from 40 nM to 5 µM effectively inhibits the phosphorylation of key downstream mediators, including Erk, Akt, Stat3, and Fak. selleckchem.com

The inhibition of these pathways is crucial as they are involved in various cellular processes that support cancer growth and progression. Erk and Akt are central to cell proliferation and survival signaling, while Stat3 is involved in cell growth, survival, and angiogenesis. medchemexpress.commedchemexpress.comnih.govoncotarget.com Fak plays a role in cell adhesion, migration, and invasion. medchemexpress.commedchemexpress.com By inhibiting the phosphorylation of these proteins, this compound disrupts the signals emanating from activated c-Met, thereby impeding tumor cell growth and potentially overcoming resistance mechanisms. sec.govselleckchem.com

Data on the inhibition of downstream signaling by this compound in MKN45 cells:

| Downstream Target | Effect of this compound (40 nM – 5 µM) | Reference |

| c-Met phosphorylation | Effectively inhibited | selleckchem.com |

| Erk phosphorylation | Effectively inhibited | selleckchem.com |

| Akt phosphorylation | Effectively inhibited | selleckchem.com |

| Stat3 phosphorylation | Effectively inhibited | selleckchem.com |

| Fak phosphorylation | Effectively inhibited | selleckchem.com |

Regulation of Angiogenesis-Related Genes (e.g., VEGF, IL-8)

This compound has been shown to downregulate genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8). selleckchem.com In mice with U87MG xenografts, this compound administered at 40 mg/kg downregulated the expression of VEGF and IL-8 in both tumor tissue and plasma. selleckchem.com

VEGF and IL-8 are pro-angiogenic factors that promote the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govwjgnet.comnih.gov By reducing the expression of these genes, this compound can limit the tumor's blood supply, thereby inhibiting its growth and spread. selleckchem.comresearchgate.net This anti-angiogenic effect is a significant component of this compound's mechanism of action. selleckchem.comresearchgate.netnih.gov

Disruption of Glycolysis Pathway (e.g., Hexokinase 2, PFKFB3, PGK, ENO1, PKM2 downregulation)

Research suggests that this compound can disrupt the glycolysis pathway, particularly when used in combination with other therapies. researchgate.net In a gastric cancer model, this compound in combination with erlotinib was reported to impair the glycolysis pathway. researchgate.net Key enzymes involved in glycolysis, such as Hexokinase 2 (HK2), PFKFB3, PGK, ENO1, and PKM2, were found to be inhibited by the combination treatment. researchgate.net

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is often upregulated in cancer cells (the Warburg effect) to support their rapid proliferation and energy demands. nih.govmdpi.comfrontiersin.org HK2, PFKFB3, PGK, ENO1, and PKM2 are critical enzymes that regulate different steps of this pathway. nih.govmdpi.comfrontiersin.orgmedsci.org Downregulation of these enzymes by this compound, especially in combination settings, suggests a mechanism by which it can block tumor cell growth by interfering with their energy metabolism. researchgate.net

Data on the inhibition of glycolysis-related enzymes by this compound (in combination with erlotinib):

| Glycolysis Enzyme | Effect of this compound Combination | Reference |

| Hexokinase 2 (HK2) | Significantly downregulated | researchgate.net |

| PFKFB3 | Inhibited | researchgate.net |

| PGK | Inhibited | researchgate.net |

| ENO1 | Inhibited | researchgate.net |

| PKM2 | Inhibited | researchgate.net |

Preclinical Efficacy Studies

Cell-Based Assays and In Vitro Studies

In vitro studies using various cancer cell lines have been instrumental in understanding the mechanisms by which MGCD-265 exerts its effects. These assays primarily focus on assessing the inhibition of cell proliferation and the induction of apoptosis.

Inhibition of Cell Proliferation in Cancer Cell Lines

This compound has shown the ability to inhibit cell proliferation in a range of cancer cell lines, with varying degrees of potency depending on the cell line's dependence on its target kinases.

This compound inhibits cell proliferation in c-Met-driven tumor cells, such as MKN45, MNNG-HOS, and SNU-5, with IC50 values ranging from 6 nM to 30 nM selleckchem.comselleck.co.jpselleck.co.jp. These cell lines are characterized by their dependence on activated c-Met signaling for growth and survival mdpi.comscience.gov. Studies have shown that this compound effectively inhibits c-Met phosphorylation and its downstream signaling pathways, including Erk, Akt, Stat3, and Fak, in serum-starved MKN45 cells selleckchem.comselleck.co.jpselleck.co.jp.

Table 1: Inhibition of Cell Proliferation in c-Met-Driven Tumor Cells

| Cell Line | IC50 (nM) |

| MKN45 | 6–30 |

| MNNG-HOS | 6–30 |

| SNU-5 | 6–30 |

In non-c-Met-driven tumor cells like HCT116 and MDA-MB-231, this compound also inhibits cell proliferation, albeit at higher concentrations compared to c-Met-driven cells, with IC50 values ranging from 1 μM to 3 μM selleckchem.comselleck.co.jpselleck.co.jp. While these cells may not primarily rely on c-Met, this compound's activity against other targets like VEGFRs and Ron likely contributes to the observed inhibition researchgate.netaacrjournals.orgselleckchem.comwjgnet.com.

Table 2: Inhibition of Cell Proliferation in Non-c-Met-Driven Tumor Cells

| Cell Line | IC50 (μM) |

| HCT116 | 1–3 |

| MDA-MB-231 | 1–3 |

This compound has demonstrated notable inhibitory effects on the proliferation of gallbladder cancer cell lines, including GBC-SD, NOZ, and SGC-996, with IC50 values consistently below 1 μM nih.govresearchgate.netresearchgate.netresearchgate.net. Specifically, the reported IC50 values were 0.97 ± 0.2 µM for GBC-SD, 0.74 ± 0.15 µM for NOZ, and 0.75 ± 0.18 µM for SGC-996 cells researchgate.netresearchgate.netresearchgate.net. This suggests a heightened sensitivity of these GBC cell lines to this compound researchgate.netresearchgate.net. Colony formation assays have further validated this, showing a dose-dependent inhibition of colony formation ability across these GBC cell lines researchgate.netresearchgate.net.

Table 3: Inhibition of Cell Proliferation in Gallbladder Cancer Cell Lines

| Cell Line | IC50 (μM) |

| GBC-SD | 0.97 ± 0.2 |

| NOZ | 0.74 ± 0.15 |

| SGC-996 | 0.75 ± 0.18 |

Non-c-Met-Driven Tumor Cells (e.g., HCT116, MDA-MB-231)

Induction of Apoptosis

Beyond inhibiting proliferation, this compound has been shown to induce apoptosis in various cancer cell lines, including MKN45 cells and gallbladder cancer cell lines aacrjournals.orgselleckchem.comselleck.co.jpselleck.co.jpnih.govresearchgate.netresearchgate.net. Flow cytometry analysis has indicated a dose-dependent increase in the population of apoptotic cells in GBC-SD, NOZ, and SGC-996 cell lines following this compound treatment nih.govresearchgate.net.

The induction of apoptosis by this compound is associated with the modulation of key apoptosis-related proteins, particularly PARP and cleaved caspase-3 nih.govresearchgate.net. Western blot analysis in GBC-SD cells treated with this compound demonstrated a marked decrease in the level of full-length PARP and a significant increase in the concentration of cleaved PARP with elevated drug concentrations nih.govresearchgate.net. Similarly, the concentration of cleaved caspase-3, a crucial executioner of apoptosis, showed a substantial increase proportionate to this compound concentration researchgate.nete-crt.orgmedchemexpress.eu. These findings suggest that this compound triggers the caspase-dependent apoptotic pathway in these cancer cells nih.govresearchgate.nete-crt.orgnih.gov.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in various cancer cell lines, contributing to its anti-proliferative effects. Studies in gallbladder cancer (GBC) cell lines (GBC-SD, NOZ, and SGC-996) demonstrated that this compound treatment resulted in a significant increase in the cell population in the G0/G1 phase. nih.govresearchgate.net This G0/G1 phase arrest was observed to be dose-dependent. nih.govresearchgate.net Concurrently, a dose-dependent decrease was noted in the distribution of cells in the G2/M phase, while no significant alteration was observed in the S phase in these GBC cell lines. researchgate.net Further investigation into the mechanism in GBC-SD cells revealed that this compound treatment downregulated the expression of key cell cycle regulatory proteins, including CDK4, Cyclin D1, and Cyclin B1, with increasing concentrations of the inhibitor. nih.gov

In addition to G0/G1 arrest, this compound has also been associated with G2-M phase arrest. In HCC827-ER3 cells, this compound alone slightly increased G2-M arrest compared to untreated control or erlotinib (B232) treatment. amegroups.org Notably, the combination of erlotinib and this compound significantly repressed the S phase and induced a stronger and more extended G2-M arrest compared to either single agent. amegroups.org

Inhibition of Cell Migration

The ability of cancer cells to migrate is crucial for invasion and metastasis. Preclinical studies have indicated that this compound inhibits cell migration in various cancer cell types. This compound analog has been shown to inhibit the migration of A549 non-small cell lung cancer (NSCLC) cells and the scattering of DU145 cells in HGF-driven assays. medchemexpress.comapp17.comkklmed.com The reported IC50 values for inhibiting A549 cell migration and DU145 cell scattering were 0.4 μM and 0.08 μM, respectively. medchemexpress.comapp17.comkklmed.com

In HCC827-ER3 cells, this compound alone demonstrated a clear inhibitory effect on cell migration compared to erlotinib alone, which showed only a modest reduction. amegroups.org The combination of erlotinib and this compound further impaired scratch closure more significantly than either agent alone. amegroups.org this compound abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing. researchgate.netaacrjournals.org

Inhibition of HUVEC Proliferation and ERK Phosphorylation

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and relies on the proliferation and activity of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). This compound has been shown to inhibit HUVEC proliferation and affect related signaling pathways. This compound analog inhibited HUVEC proliferation in VEGF-dependent cell-based assays with an IC50 of 0.006 μM. medchemexpress.com Furthermore, it inhibited ERK phosphorylation in HUVECs with an IC50 of 0.03 μM. medchemexpress.com This suggests that this compound can impede angiogenesis by directly affecting endothelial cell function and relevant signaling cascades like the ERK pathway. peerj.com

Colony Formation Inhibition

Colony formation assays are used to evaluate the ability of single cells to grow and divide into a colony, reflecting their long-term proliferative capacity. This compound has demonstrated the ability to inhibit colony formation in various cancer cell lines. In gallbladder cancer cell lines (GBC-SD, NOZ, and SGC-996), this compound confirmed a dose-dependent inhibition of colony formation ability. nih.govresearchgate.net

In anchorage-independent growth assays, METex14del cell lines formed increased size and number of colonies compared to their wild-type counterparts. This compound effectively inhibited this growth in a concentration-dependent manner. aacrjournals.org

In Vivo Xenograft Models

Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor efficacy of potential therapeutic agents in a more complex biological setting.

Tumor Growth Inhibition in Various Cancer Models

This compound has demonstrated significant tumor growth inhibition in a broad range of xenograft models derived from various cancer types. researchgate.netaacrjournals.orgselleckchem.commedkoo.com This includes models of breast, kidney, pancreatic, and lung carcinomas. researchgate.netaacrjournals.org In gallbladder cancer, this compound treatment significantly decreased the diameter and volume of subcutaneous tumors in mice, showing a dose-dependent inhibition of tumor growth in vivo. nih.gov this compound has shown up to 100% tumor growth inhibition in a broad range of xenograft models. medkoo.com

c-Met Dependent Xenograft Models

This compound has shown particular efficacy in xenograft models where tumor growth is dependent on c-Met signaling. researchgate.netaacrjournals.org this compound inhibits tumor growth in multiple c-Met dependent xenograft models, and this inhibition correlates with in vivo inhibition of c-Met phosphorylation. researchgate.netaacrjournals.org In the amplified METex14del-driven gastric xenograft model Hs746T, significant tumor regression was observed following this compound treatment. aacrjournals.org this compound also demonstrated substantial regression of large established tumors in two novel NSCLC METex14del-positive patient-derived xenograft (PDX) models. aacrjournals.org In a gastric c-Met-driven carcinoma model (MKN45) with MET amplification, treatment with this compound in combination with docetaxel (B913) resulted in tumor regression at suboptimal doses of the taxane (B156437). aacrjournals.org

Breast Carcinoma Xenografts

Preclinical studies have indicated that this compound inhibits tumor growth in breast carcinoma xenografts researchgate.net. The combination of this compound with docetaxel or paclitaxel (B517696) resulted in enhanced anti-tumor activities compared to treatment with either agent alone in breast carcinoma xenograft models aacrjournals.org. This compound has also shown tumor regression in a breast carcinoma model aacrjournals.org.

| Xenograft Model | Treatment (Monotherapy or Combination) | Observed Effect | Source |

| Breast Carcinoma | This compound (Monotherapy) | Inhibits tumor growth | researchgate.net |

| Breast Carcinoma | This compound + Docetaxel | Enhanced anti-tumor activity | aacrjournals.org |

| Breast Carcinoma | This compound + Paclitaxel | Enhanced anti-tumor activity | aacrjournals.org |

| Breast Carcinoma | This compound (Monotherapy) | Tumor regression | aacrjournals.org |

Kidney Carcinoma Xenografts

This compound has demonstrated inhibition of tumor growth in kidney carcinoma xenografts researchgate.net.

| Xenograft Model | Treatment (Monotherapy) | Observed Effect | Source |

| Kidney Carcinoma | This compound (Monotherapy) | Inhibits tumor growth | researchgate.net |

Pancreatic Carcinoma Xenografts

Studies have shown that this compound inhibits tumor growth in pancreatic carcinoma xenografts researchgate.net. This compound has been reported to attenuate MET- and RON-mediated tumor growth in mouse tumor xenograft models, including those for pancreatic cancer wjgnet.com.

| Xenograft Model | Treatment (Monotherapy) | Observed Effect | Source |

| Pancreatic Carcinoma | This compound (Monotherapy) | Inhibits tumor growth | researchgate.net |

| Pancreatic Carcinoma | This compound (Monotherapy) | Attenuates MET- and RON-mediated growth | wjgnet.com |

Lung Carcinoma Xenografts

This compound has shown activity in lung carcinoma xenograft models researchgate.net. Preclinical antitumor activity of this compound was evaluated in association with taxanes and erlotinib in NSCLC xenograft models oatext.com. The combination of this compound with docetaxel or paclitaxel resulted in enhanced anti-tumor activities compared to treatment with either agent alone in human NSCLC xenograft models aacrjournals.org. In NSCLC xenograft models, including one harboring the TKI-resistant EGFR mutation T790M, combining this compound with either docetaxel, paclitaxel, or erlotinib elicited greater tumor response than either agent alone nih.govamegroups.org. This combination also displayed antiangiogenic properties when combined with docetaxel nih.gov. In a NSCLC xenograft model expressing an EGFR mutant resistant to erlotinib (T790M), this compound significantly improved the anti-tumor activity when combined with erlotinib researchgate.net. Single-agent this compound has also been shown to induce robust tumor regression in patient-derived NSCLC xenograft models with MET exon 14 deletion and MET amplification as putative oncogenic drivers henryford.com.

| Xenograft Model | Treatment (Monotherapy or Combination) | Observed Effect | Source |

| Lung Carcinoma (NSCLC) | This compound (Monotherapy) | Inhibits tumor growth | researchgate.net |

| NSCLC | This compound + Taxanes | Preclinical antitumor activity | oatext.com |

| Human NSCLC | This compound + Docetaxel | Enhanced anti-tumor activity | aacrjournals.orgnih.govamegroups.org |

| Human NSCLC | This compound + Paclitaxel | Enhanced anti-tumor activity | aacrjournals.orgnih.govamegroups.org |

| NSCLC (EGFR T790M mutant) | This compound + Erlotinib | Greater tumor response; Significantly improved anti-tumor activity | researchgate.netnih.govamegroups.org |

| NSCLC | This compound + Docetaxel | Displayed antiangiogenic properties | nih.gov |

| Patient-derived NSCLC (MET exon 14 deletion/amplification) | This compound (Monotherapy) | Robust tumor regression | henryford.com |

Prostate Carcinoma Xenografts

Preclinical studies have shown anti-tumor activity of this compound in prostate carcinoma xenografts aacrjournals.org. This compound demonstrated antitumor activity and tumor growth regression in non–MET-driven tumor cells, including prostate, when combined with paclitaxel and docetaxel aacrjournals.org.

| Xenograft Model | Treatment (Monotherapy or Combination) | Observed Effect | Source |

| Prostate Carcinoma | This compound (Monotherapy) | Preclinical anti-tumor activity | aacrjournals.org |

| Prostate Carcinoma | This compound + Paclitaxel | Antitumor activity and tumor growth regression | aacrjournals.org |

| Prostate Carcinoma | This compound + Docetaxel | Antitumor activity and tumor growth regression | aacrjournals.org |

Colorectal Carcinoma Xenografts

This compound has shown preclinical anti-cancer activity portico.org. While specific detailed findings for this compound in colorectal carcinoma xenografts were not extensively detailed in the provided snippets, other multi-targeted kinase inhibitors with overlapping targets have shown efficacy in colorectal carcinoma models aacrjournals.org. Studies combining MET-targeting agents with chemotherapy for colorectal cancers provide a rationale for such approaches nih.gov.

| Xenograft Model | Treatment (Monotherapy) | Observed Effect | Source |

| Colorectal Carcinoma | This compound (Monotherapy) | Preclinical anti-cancer activity | portico.org |

Gastric Carcinoma Xenografts (e.g., MKN45)

This compound has demonstrated preclinical anti-tumor activity in gastric carcinoma xenografts aacrjournals.org. In a gastric Met-driven carcinoma model in which MET is amplified (MKN45), treatment with this compound in combination with docetaxel resulted in tumor regression at suboptimal doses of the taxane aacrjournals.org. Immunohistochemistry analyses in this model showed that this combination altered tumor vascularization aacrjournals.org. The combination of this compound with erlotinib achieved greater tumor growth inhibition than treatment with either agent alone in multiple xenografts, including a gastric cancer model in which Met is amplified (MKN45) researchgate.net. Gene expression analyses in the MKN45 model treated with the combination of this compound and erlotinib revealed the inhibition of cell growth and the induction of apoptosis pathways researchgate.net. Additionally, the regulation of glycolysis surfaced as a novel pathway altered by this combination, with a significant downregulation of key mediators like hexokinase 2 (HK2), PFKFB3, PGK, ENO1, and PKM2 researchgate.net. This compound has shown tumor regression in the MKN45 gastric cancer xenograft model in combination with either erlotinib or docetaxel aacrjournals.org.

| Xenograft Model | Treatment (Monotherapy or Combination) | Observed Effect | Source |

| Gastric Carcinoma | This compound (Monotherapy) | Preclinical anti-tumor activity | aacrjournals.org |

| Gastric Carcinoma (MKN45, MET amplified) | This compound + Docetaxel | Tumor regression at suboptimal doses; Altered tumor vascularization | aacrjournals.orgaacrjournals.org |

| Gastric Carcinoma (MKN45, MET amplified) | This compound + Erlotinib | Greater tumor growth inhibition; Inhibition of cell growth and apoptosis pathways; Altered glycolysis (downregulation of HK2, PFKFB3, etc.) | aacrjournals.orgresearchgate.net |

Glioblastoma Xenografts

This compound has shown anti-tumor activity in human glioblastoma xenograft models. aacrjournals.org Studies investigating the combination of this compound with taxanes, such as docetaxel or paclitaxel, in multiple xenograft models, including human glioblastoma, have demonstrated enhanced anti-tumor activities compared to treatment with either agent alone. aacrjournals.org

Gallbladder Cancer Xenografts

In vitro experiments have indicated that the MST1R inhibitor this compound effectively restrained gallbladder cancer (GBC) cell proliferation at lower concentrations. nih.gov It also induced cell cycle arrest and apoptosis in GBC cells in a dose-dependent manner. nih.govresearchgate.net Mouse models using GBC-SD cells exhibited that this compound treatment significantly diminished the proliferative capacity of these cells. nih.govresearchgate.net The IC50 values of this compound were consistently below 1 µM for three types of gallbladder cancer cells, suggesting their heightened sensitivity to the MST1R inhibitor. researchgate.net

Interactive Table 1: In Vitro Effects of this compound on Gallbladder Cancer Cells

| Cell Type | Effect on Proliferation | Cell Cycle Arrest | Apoptosis Induction | IC50 Value |

| GBC-SD | Inhibited | Yes (G0/G1 phase) researchgate.net | Yes (Dose-dependent) nih.govresearchgate.net | < 1 µM researchgate.net |

| NOZ | Inhibited | Yes | Yes (Dose-dependent) nih.gov | < 1 µM researchgate.net |

| SGC-996 | Inhibited | Yes | Yes (Dose-dependent) nih.gov | < 1 µM researchgate.net |

Correlation with In Vivo c-Met Phosphorylation Inhibition

Preclinical studies have demonstrated that this compound inhibits tumor growth in multiple c-Met dependent xenograft models, and this inhibition correlates with the in vivo inhibition of c-Met phosphorylation. aacrjournals.orgresearchgate.net In serum-starved MKN45 cells, this compound effectively inhibits c-Met phosphorylation and its downstream signaling pathways, including Erk, Akt, Stat3, and Fak. selleckchem.comselleck.co.jp this compound inhibits tumor growth and c-Met signaling in mice xenograft models of c-Met-driven tumor cells like MKN45 and U87MG. selleckchem.comselleck.co.jp

Impact on Tumor Vascularization (e.g., CD31 labeling)

This compound has been shown to affect tumor vascularization. aacrjournals.org In a gastric Met-driven carcinoma model (MKN45) with MET amplification, treatment with this compound in combination with docetaxel altered tumor vascularization as detected by endothelial cells labeling (CD31). aacrjournals.org this compound also downregulates genes involved in angiogenesis, including VEGF and IL-8, in both tumor and plasma of mice with U87MG xenografts. selleckchem.comselleck.co.jp

Gene Expression Changes in Xenograft Tumors

Gene expression analyses have been performed on xenograft tumors to understand the molecular mechanisms underlying the anti-tumor activities of this compound. aacrjournals.orgaacrjournals.org In mice with U87MG xenografts, this compound downregulated genes involved in angiogenesis, such as VEGF and IL-8. selleckchem.comselleck.co.jp In a gastric Met-driven carcinoma model (MKN45), gene expression analyses of xenograft tumors treated with this compound in combination with docetaxel showed that genes differentially regulated by either agent alone were simultaneously regulated and sometimes enhanced when the two agents were combined. aacrjournals.org Transcriptomics sequencing in gallbladder cancer cells treated with this compound revealed significant transcriptome alterations, with 200 transcripts upregulated and 883 downregulated. nih.govresearchgate.net KEGG and GO analyses highlighted enrichment in processes like cell adhesion and pathways such as protein digestion and absorption. nih.gov Downstream gene analysis identified JMJD6 upregulation post-MGCD-265 treatment in gallbladder cancer cells. nih.gov

Interactive Table 2: Gene Expression Changes in Xenograft Tumors Treated with this compound

| Xenograft Model | Treatment | Key Gene Expression Changes | Relevant Pathways/Processes | Source |

| U87MG | This compound (40 mg/kg) | Downregulation of VEGF and IL-8 | Angiogenesis | selleckchem.comselleck.co.jp |

| MKN45 (Gastric) | This compound + Docetaxel | Differential regulation (simultaneous/enhanced) of genes regulated by single agents | Not specified in detail, but related to enhanced anti-tumor activity | aacrjournals.org |

| GBC-SD | This compound (0.8 µM for 24h in cells) | 200 transcripts upregulated, 883 downregulated; JMJD6 upregulated | Cell adhesion, protein digestion and absorption, multiple intracellular pathways researchgate.net | nih.govresearchgate.net |

Compound Names and PubChem CIDs

Resistance Mechanisms and Strategies to Overcome Them

Role in Overcoming EGFR TKI Resistance

Resistance to EGFR TKIs, such as gefitinib (B1684475) and erlotinib (B232), is a common issue in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. frontiersin.orgdntb.gov.ua One major mechanism of acquired resistance involves the activation of alternative signaling pathways, notably the MET pathway. frontiersin.orgdntb.gov.uawikipedia.org MET gene amplification or the overexpression of its ligand, Hepatocyte Growth Factor (HGF), can bypass the inhibition of EGFR and reactivate downstream signaling pathways, thus driving tumor growth despite EGFR TKI treatment. frontiersin.orgwikipedia.orgwikipedia.org

Preclinical studies have provided a rationale for combining MET and EGFR inhibitors to overcome this resistance. wikipedia.orglabshare.cnfrontiersin.org MGCD-265, with its inhibitory activity against MET, has been investigated in combination with EGFR TKIs like erlotinib. wikipedia.orglabshare.cnfrontiersin.org Studies in NSCLC xenograft models, including those harboring the EGFR T790M resistance mutation, demonstrated that the combination of this compound and erlotinib resulted in greater antitumor responses compared to treatment with either agent alone. frontiersin.org The combination significantly inhibited the viability of erlotinib-resistant NSCLC cells. citeab.com Furthermore, preliminary results suggest that this compound may also modulate EGFR activation by inhibiting the expression of EGFR ligands such as TGFα and EREG. frontiersin.org

AXL Pathway Involvement in Resistance

The AXL receptor tyrosine kinase is another key player in conferring acquired and intrinsic resistance to EGFR TKIs, acting as a bypass resistance mechanism. guidetopharmacology.orgguidetopharmacology.orgnih.govguidetopharmacology.org Activation of AXL, often triggered by its ligand Growth Arrest-Specific protein 6 (GAS6), can lead to the activation of downstream signaling cascades, including the MEK/ERK and PI3K/AKT pathways, contributing to EGFR TKI resistance. wikipedia.org AXL activation is also frequently associated with epithelial-mesenchymal transition (EMT). wikipedia.org

This compound is known to inhibit AXL. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org Research has shown that blocking AXL activation can overcome acquired resistance to EGFR TKI inhibition in NSCLC. guidetopharmacology.orgnih.govguidetopharmacology.org Studies using this compound in combination with erlotinib in erlotinib-resistant NSCLC cells demonstrated a significant inhibition of cell growth. guidetopharmacology.orgciteab.comguidetopharmacology.orgnih.gov This combination treatment effectively induced G2-M cell cycle arrest and enhanced apoptosis compared to single-agent treatments. guidetopharmacology.orgciteab.comnih.gov Mechanistically, the combination of erlotinib and this compound significantly reduced the phosphorylation of EGFR, AXL, and downstream signaling proteins such as AKT and ERK1/2. guidetopharmacology.orgnih.gov RNA-sequencing analysis revealed that the combination treatment led to the upregulation of genes associated with cell survival inhibition and apoptosis promotion, while downregulating genes involved in DNA replication, repair, cell cycle, and division. citeab.comnih.gov These findings suggest that targeting the AXL pathway with inhibitors like this compound represents a potential strategy to overcome EGFR TKI resistance, particularly in NSCLC cells where AXL is activated or mutated. guidetopharmacology.orgciteab.comnih.govguidetopharmacology.org

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Antagonism

Multidrug resistance mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) poses a significant challenge to the efficacy of various chemotherapeutic agents. This compound (Glesatinib), classified as a tyrosine kinase inhibitor, has been identified as an antagonist of P-glycoprotein-mediated multidrug resistance in non-small cell lung cancer cells. wikipedia.orgwikipedia.orgcenmed.com This antagonism of P-gp suggests a potential role for this compound in improving the effectiveness of other drugs that are substrates of this efflux pump, thereby potentially overcoming a different facet of treatment resistance. wikipedia.org

Table 1: Summary of this compound Activity in Resistance Mechanisms

| Resistance Mechanism | Involved Pathways/Proteins | This compound Effect | Key Findings |

| EGFR TKI Resistance | MET amplification/overexpression, HGF | Inhibits MET, Synergistic with EGFR TKIs | Combination with erlotinib shows enhanced anti-tumor activity in resistant models; May modulate EGFR ligand expression. wikipedia.orglabshare.cnfrontiersin.orgwikipedia.orgciteab.com |

| AXL Pathway Involvement | AXL activation (via GAS6), PI3K/AKT, MEK/ERK | Inhibits AXL, Overcomes acquired resistance in combination with EGFR TKIs | Combination with erlotinib inhibits cell growth, induces apoptosis and cell cycle arrest, reduces key pathway phosphorylation. guidetopharmacology.orgwikipedia.orgciteab.comguidetopharmacology.orgnih.govguidetopharmacology.org |

| P-glycoprotein (P-gp) MDR | P-glycoprotein efflux pump | Antagonizes P-gp mediated MDR | Identified as an antagonist of P-gp in NSCLC cells. wikipedia.orgwikipedia.orgcenmed.com |

Combination Therapies and Synergistic Effects

Combination with EGFR Inhibitors (e.g., Erlotinib)

The coexpression and functional cooperation of MET and EGFR in tumor cells provide a rationale for their combined inhibition. This approach is supported by evidence indicating that MET signaling can serve as a mechanism through which tumors evade EGFR inhibition. researchgate.netaacrjournals.org

Enhanced Anti-Tumor Responses

Combining MGCD-265 with EGFR inhibitors like erlotinib (B232) has demonstrated enhanced anti-tumor activity in various xenograft models, including those for NSCLC and gastric cancer. researchgate.netaacrjournals.orgaacrjournals.org This combination has shown greater tumor growth inhibition than treatment with either agent alone. aacrjournals.orgaacrjournals.org In a NSCLC xenograft model with an EGFR mutation resistant to erlotinib (T790M), this compound significantly improved the anti-tumor activity when combined with erlotinib. researchgate.netaacrjournals.org Studies in triple-negative breast cancer (TNBC) tumorgrafts also showed that the combination of this compound and erlotinib was highly effective at abrogating tumor growth and significantly decreased the variability in treatment response compared to monotherapy. oncotarget.comresearchgate.net

Data from a study in TNBC tumorgrafts illustrating the effect of this compound and erlotinib combination on tumor growth variability: oncotarget.comresearchgate.net

| Treatment Group | Variation in Response (mm³) |

| Erlotinib alone | 521 |

| This compound alone | 295 |

| This compound + Erlotinib | 280 |

In a Phase I clinical study, the combination of this compound and erlotinib showed encouraging signs of activity in patients with advanced solid tumors, including NSCLC and gastroesophageal cancer, with some patients achieving partial responses or prolonged stable disease. asco.orgyahoo.com

Modulation of EGFR Activation

Preliminary research suggests that this compound may modulate EGFR activation. In addition to downregulating MET activation, this compound might inhibit the expression of EGFR ligands such as TGFA and EREG. researchgate.netaacrjournals.org Furthermore, the combination of erlotinib and this compound has been shown to significantly decrease the phosphorylation levels of EGFR, AXL, and downstream signaling proteins like AKT and ERK1/2 in erlotinib-resistant NSCLC cells, whereas erlotinib alone had only a modest inhibitory effect. amegroups.org

Disruption of Glycolysis Pathway

Studies in a gastric cancer xenograft model (MKN45) have revealed that the combination of this compound with erlotinib disrupts the glycolysis pathway. ncats.ioaacrjournals.orgresearchgate.netbiospace.com While either agent alone partly downmodulated genes regulating this pathway, the combination significantly enhanced this effect. aacrjournals.orgresearchgate.net A key mediator of glycolysis, hexokinase 2 (HK2), was significantly downregulated by the combination. aacrjournals.orgresearchgate.net Other glycolysis-related enzymes such as PFKFB3, PGK, ENO1, and PKM2 were also inhibited. aacrjournals.orgresearchgate.net This suggests that regulating tumor cell glycolysis may represent a novel mechanism through which the combination of this compound and erlotinib inhibits tumor cell growth. aacrjournals.orgresearchgate.net

Combination with Taxanes (e.g., Docetaxel (B913), Paclitaxel)

The combination of this compound with taxanes like docetaxel or paclitaxel (B517696) has also been investigated preclinically and clinically. medkoo.comaacrjournals.orgproquest.comhenryford.comnih.gov

Enhanced Anti-Tumor Activities

Preclinical studies have shown that combining this compound with docetaxel or paclitaxel results in enhanced anti-tumor activities compared to treatment with either agent alone in multiple xenograft models, including human NSCLC, glioblastoma, breast, prostate, and gastric carcinomas. aacrjournals.org In a gastric MET-driven carcinoma model (MKN45) where MET is amplified, the combination of this compound with docetaxel resulted in tumor regression even at suboptimal doses of the taxane (B156437). aacrjournals.org Clinical data from a Phase I study in patients with advanced solid tumors, including NSCLC, treated with this compound in combination with docetaxel, showed disease control in a significant proportion of patients. yahoo.com

Impact on Tumor Vascularization

In the gastric MET-driven carcinoma model (MKN45), immunohistochemistry analyses showed that the combination of this compound with docetaxel altered tumor vascularization, as detected by endothelial cell labeling (CD31). aacrjournals.org This antiangiogenic property was displayed with docetaxel in combination with this compound in NSCLC xenograft models. nih.govamegroups.org While changes in tumor vascularization have been suggested to potentially increase tumor exposure to docetaxel, pharmacokinetic analyses in this model showed that the exposure of either this compound or docetaxel was not altered in tumors treated with the combination. aacrjournals.org

Combination with JMJD6 Inhibitors (e.g., SKLB325)

Preclinical studies have investigated the combination of this compound with inhibitors of Jumonji domain-containing 6 (JMJD6), such as SKLB325, as a potential therapeutic strategy, particularly for gallbladder cancer (GBC) nih.govresearchgate.netnih.gov. Research indicates that combining this compound with the JMJD6 inhibitor SKLB325 can enhance the anticancer effect against GBC in vivo nih.govresearchgate.netnih.gov. In vitro experiments have also supported the potential for a synergistic effect when combining an MST1R inhibitor like this compound with a JMJD6 inhibitor nih.gov.

Studies using different gallbladder cancer cell lines (GBC-SD, NOZ, and SGC-996) treated with this compound in combination with SKLB325 showed Q values greater than 1.15, suggesting a potentially more potent anti-tumor effect compared to either agent alone nih.gov. In mouse models, the combination of this compound and SKLB325 significantly reduced the growth capacity of gallbladder cancer cells compared to individual treatments nih.gov.

SKLB325 is characterized as a JMJD6 inhibitor with a binding affinity (KD) of 0.755 μM and an IC50 value of 0.7797 μM medchemexpress.comprobechem.com. It has demonstrated antitumor effects in various cancer types, including ovarian cancer and renal cell carcinoma, by inducing apoptosis and inhibiting proliferation and angiogenesis medchemexpress.comprobechem.com.

Molecular Mechanisms Underlying Synergistic Effects

Transcriptomic sequencing analysis following this compound treatment in gallbladder cancer cells has revealed significant alterations in gene expression, including the upregulation of JMJD6 nih.govresearchgate.netnih.gov. This observed upregulation of JMJD6 post-MGCD-265 treatment suggests a potential compensatory mechanism or a downstream effect that could be targeted to enhance therapeutic efficacy nih.govresearchgate.netnih.govresearchgate.net.

JMJD6 is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase that plays roles in regulating transcription and splicing through the demethylation of histone/non-histone arginine or lysine (B10760008) hydroxylation frontiersin.orgnih.gov. Its enzymatic activity is considered essential for its function in cancer development nih.gov. JMJD6 has been shown to repress the expression of oncogenes, including Myc and CCND1 xmu.edu.cn. It can also bind to the p19ARF promoter, inhibiting its expression and subsequently downregulating p53 levels, which can block c-Myc-induced apoptosis frontiersin.org.

In Vitro Synergistic Effects of this compound and SKLB325 in Gallbladder Cancer Cell Lines

| Cell Line | Q Value (this compound + SKLB325) | Indication of Synergy |

| GBC-SD | > 1.15 | Synergistic |

| NOZ | > 1.15 | Synergistic |

| SGC-996 | > 1.15 | Synergistic |

SKLB325 Binding and Inhibition Data

| Target | Assay Type | Value | Unit |

| JMJD6 | Binding Affinity (KD) | 0.755 | μM |

| JMJD6 | Biochemical IC50 | 0.7797 | μM |

Transcriptome Alterations Post-MGCD-265 Treatment in GBC-SD Cells

| Transcript Alteration | Number of Transcripts |

| Upregulated | 200 |

| Downregulated | 883 |

Clinical Development and Research Findings

Phase I/II Clinical Trials Overview

Phase I studies of MGCD-265 have been conducted in patients with advanced solid tumors to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD), as well as preliminary clinical activity. researchgate.netascopubs.orgascopubs.orgnih.gov One Phase I study (NCT00697632) involved the daily administration of oral this compound to patients with advanced malignancies. ascopubs.orgmycancergenome.org Another Phase I study (Study 265–102) evaluated an intermittent administration schedule of this compound. researchgate.netascopubs.org

An expansion phase of a Phase Ib clinical trial began enrolling patients with non-small cell lung cancer (NSCLC) and other solid tumors exhibiting genetic alterations of MET or AXL in December 2014. ascopubs.orgpappas-capital.com This segment of the study aimed to enroll patients with specific MET driver mutations, including point mutations, gene amplification, and MET or AXL gene rearrangements. pappas-capital.com

A global Phase 2 trial (Amethyst NSCLC trial, NCT02544633) is also enrolling patients with advanced or metastatic NSCLC characterized by activating genetic MET alterations in tumor tissue or blood. nih.govascopubs.orgpatsnap.com Patients in this study are enrolled into different arms based on the type of MET dysregulation (mutations or amplification in tissue or blood). ascopubs.org

Pharmacodynamic Marker Research

Pharmacodynamic studies have been undertaken to support the clinical development of this compound and assess its target engagement and inhibition. researchgate.netaacrjournals.orgnih.gov

Analyses of xenograft tumors from mice treated with this compound have revealed the regulation of genes involved in c-Met and VEGFR biological activities. researchgate.netaacrjournals.org In preclinical studies, this compound (40 mg/kg) downregulated genes involved in angiogenesis, including VEGF and IL-8, in both tumor and plasma of mice with U87MG xenografts. selleckchem.comselleck.co.jp Gene expression analyses in xenograft tumors treated with this compound in combination with taxanes showed that genes differentially regulated by either agent alone were simultaneously regulated and sometimes enhanced by the combination. aacrjournals.org

This compound has been shown to inhibit the plasma level of shed-Met in preclinical xenograft models. selleckchem.comselleck.co.jp In clinical studies, plasma levels of soluble Met (sMet) have been examined in response to this compound treatment, suggesting its potential as a useful pharmacodynamic marker. researchgate.netascopubs.orgnih.govclinicaltrials.gov However, modest clinical activity in a Phase II study was potentially linked to lower than anticipated increases in circulating soluble shed MET ectodomain (s-MET), suggesting suboptimal drug bioavailability with previous formulations. nih.gov

Pharmacodynamic studies in clinical trials have indicated a decrease in plasma levels of Hepatocyte Growth Factor (HGF), the ligand for MET, after treatment with this compound. ascopubs.orgnih.govamegroups.orgasco.orgascopubs.orgasco.org A decrease in HGF plasma levels was observed at Cycle 1 Day 8 compared to baseline in some patients in a Phase I study of this compound in combination with erlotinib (B232). asco.orgascopubs.org Similarly, pharmacodynamic studies in a separate Phase I trial showed a decrease in HGF plasma levels at day 8 of cycle one. amegroups.org

Plasma Level of Shed-Met

Observed Antitumor Activity in Clinical Settings

Early signs of clinical activity have been observed with this compound in patients with advanced solid tumors who have failed standard therapies. sec.gov

This compound is being evaluated clinically in patients with solid tumors that have genetic alterations in MET or AXL genes, which are implicated as drivers of tumor growth and disease progression in various cancers, including NSCLC and gastroesophageal cancer. chemietek.comsec.govpappas-capital.com

Antitumor activity has been observed with this compound in tumors harboring MET/AXL alterations or aberrant protein expression, particularly in patients with NSCLC. nih.gov In a Phase I study, one patient with NSCLC harboring an activating EGFR mutation experienced a partial response. asco.org Seven patients with various tumors achieved stable disease for at least 6 cycles. asco.org Prolonged disease stabilization was observed in a patient with gastric cancer who had high levels of Met and phospho-Met protein expression without MET or EGFR gene amplification or detectable mutations. ascopubs.org

Preclinical studies have shown that this compound has demonstrated anti-tumor efficacy with robust tumor regression in xenograft models of METex14 deletion and MET amplification. ascopubs.org Single-agent this compound was shown to induce robust tumor regression in patient-derived NSCLC xenograft models with MET exon 14 deletion and MET amplification as putative oncogenic drivers. henryford.comaacrjournals.org

Antitumor Activity in Phase I/II Trials (Selected Examples)

| Tumor Type | Genetic Alteration | Response Type | Duration/Outcome | Source |

| NSCLC | Activating EGFR mutation | Partial Response | 8 cycles | asco.org |

| Various | Not specified | Stable Disease | ≥ 6 cycles | asco.org |

| Gastric Cancer | High Met/phospho-Met expression | Disease Stabilization | 8 cycles and continuing | ascopubs.org |

| NSCLC | MET activating alterations | Overall ORR 11.8% | Median PFS 4.0 months, Median OS 7.0 months | nih.gov |

| NSCLC | MET activating mutations (tumor testing) | ORR 10.7% | - | nih.gov |

| NSCLC | MET activating mutations (ctDNA testing) | ORR 25.0% | - | nih.gov |

| NSCLC | MET amplification (tumor testing) | ORR 15.0% | - | nih.gov |

| NSCLC | AXL amplification | Striking clinical response | - | nih.gov |

Note: This table summarizes selected findings and is not exhaustive of all clinical trial data.

Preclinical Antitumor Activity in Xenograft Models

| Xenograft Model Type | Putative Oncogenic Driver | Observed Activity | Source |

| NSCLC | METex14 deletion | Robust tumor regression, Antitumor efficacy | ascopubs.orghenryford.com |

| NSCLC | MET amplification | Robust tumor regression, Antitumor efficacy | ascopubs.orghenryford.com |

| MKN45 (Gastric) | MET amplified | Tumor regression (in combination with docetaxel) | aacrjournals.org |

| Various (NSCLC, glioblastoma, breast, prostate, gastric) | Not specified | Enhanced anti-tumor activities (in combination with taxanes) | aacrjournals.org |

| Various (NSCLC) | Not specified | Greater antitumor responses (in combination with erlotinib) | aacrjournals.org |

Note: This table summarizes selected preclinical findings.

Non-Small Cell Lung Cancer (NSCLC)

Dysregulated signaling by MET and heightened AXL activation are implicated in the pathogenesis of NSCLC. nih.gov MET alterations, such as exon 14 skipping mutations and gene amplification, are reported in a subset of NSCLC patients and function as oncogenic drivers. ascopubs.orghenryford.comaacrjournals.orgresearchgate.netresearchgate.net These alterations are associated with poor prognosis and can contribute to resistance to other targeted therapies. henryford.com this compound has been investigated for its potential to inhibit tumor growth in NSCLC patients with these specific genetic alterations. ascopubs.orgfirstwordpharma.compappas-capital.com

MET Exon 14 Alterations

MET splice site mutations resulting in the deletion of exon 14 (METex14del) represent a class of genetic alterations implicated as oncogenic drivers in NSCLC. ascopubs.orgaacrjournals.orgresearchgate.net This deletion affects the regulatory binding site for the CBL ubiquitin ligase, leading to sustained activation of MET and its downstream signaling pathways. ascopubs.orgaacrjournals.orgresearchgate.net Pre-clinical studies have demonstrated anti-tumor efficacy with robust tumor regression in xenograft models harboring METex14del. ascopubs.orgaacrjournals.orgresearchgate.net

In a Phase 1 study (NCT00697632), antitumor activity was observed with single-agent glesatinib (B1671580) in tumors harboring MET/AXL alterations, particularly in patients with NSCLC. nih.gov All six partial responses observed in this study occurred in patients whose tumors carried MET exon 14 deletion mutations. nih.govresearchgate.net

A Phase 2 study (NCT02544633) was initiated to investigate the clinical efficacy of glesatinib in NSCLC patients stratified by different types of MET alterations, including MET exon 14 skipping mutations. nih.govascopubs.orgfirstwordpharma.comdana-farber.orgresearchgate.netbiospace.com In this Phase 2 study, among patients with MET activating mutations, the objective response rate (ORR) was 10.7% with tumor tissue testing and 25.0% with circulating tumor DNA (ctDNA) testing. nih.gov

Data from Clinical Trials in NSCLC with MET Exon 14 Alterations:

| Study Phase | MET Alteration Type | Testing Method | Number of Patients | Objective Response Rate (ORR) |

| Phase 1 | MET exon 14 deletion | Not specified | Not specified | Partial Responses observed |

| Phase 2 | MET exon 14 skipping mutations | Tumor Tissue | 28 | 10.7% |

| Phase 2 | MET exon 14 skipping mutations | ctDNA | 8 | 25.0% |

Increased MET Gene Copy Number

Increased MET gene copy number (MET amplification) is another genetic alteration found in NSCLC that can function as an oncogenic driver. ascopubs.orghenryford.comresearchgate.net Pre-clinical models of MET amplification have shown tumor regression following treatment with this compound. ascopubs.org

The Phase 2 study (NCT02544633) also enrolled patients with MET gene amplification. firstwordpharma.comnih.govdana-farber.org In this study, responses were observed in patients enrolled based on MET amplification detected in tumor tissue, with an ORR of 15.0%. nih.gov No responses were observed in patients enrolled based on MET amplification detected in ctDNA. nih.gov

Data from Clinical Trials in NSCLC with Increased MET Gene Copy Number:

| Study Phase | MET Alteration Type | Testing Method | Number of Patients | Objective Response Rate (ORR) |

| Phase 2 | MET gene amplification | Tumor Tissue | 20 | 15.0% |

| Phase 2 | MET gene amplification | ctDNA | 12 | 0.0% |

Gastroesophageal Cancer

Genetic alterations in MET have also been implicated as drivers of tumor growth and disease progression in gastroesophageal cancer. firstwordpharma.com Early results from a Phase 1/II clinical trial evaluating this compound in combination with erlotinib demonstrated encouraging signs of activity in gastric cancer patients. aacrjournals.org In a Phase 1 study, five out of nine patients with gastroesophageal cancer treated with this compound achieved disease control, all of whom had stable disease. yahoo.com Three out of eight patients with gastroesophageal cancer remained on study for approximately 12 to 26 cycles in a Phase 1 trial combining this compound with erlotinib. ascopubs.orgasco.org

Data from Clinical Trials in Gastroesophageal Cancer:

| Study Phase | Treatment Regimen | Number of Patients | Disease Control Rate | Stable Disease | Duration on Study (approx.) |

| Phase 1 | This compound monotherapy | 9 | 5/9 (55.6%) | 5/9 | Not specified |

| Phase 1 | This compound in combination with erlotinib | 8 | Not specified | Not specified | 12-26 cycles |

Future Research Directions

Further Elucidation of Molecular Mechanisms in Combination Therapies

Ongoing research aims to fully understand the molecular mechanisms underlying the efficacy of MGCD-265 when used in combination with other therapeutic agents, particularly EGFR inhibitors like erlotinib (B232) researchgate.netaacrjournals.org. Preclinical studies combining this compound with erlotinib have demonstrated greater tumor growth inhibition than either agent alone in various xenograft models researchgate.netaacrjournals.org. While the functional cooperation between MET and EGFR to amplify activating signals provides a rationale for this combination, the precise mechanisms driving the enhanced anti-tumor responses require further investigation researchgate.net. Studies have suggested that this combination can disrupt the glycolysis pathway, representing a potential novel mechanism of action ncats.ioresearchgate.net. Downregulation of key glycolytic enzymes such as hexokinase 2 (HK2), PFKFB3, PGK, ENO1, and PKM2 has been observed with the combination treatment researchgate.net. Additionally, preliminary results suggest that this compound may modulate EGFR activation by inhibiting the expression of EGFR ligands like TGFα and EREG aacrjournals.org. Further research is needed to fully delineate these complex interactions and identify other potential synergistic mechanisms in combination settings researchgate.netaacrjournals.org. The combination of MGCD265 and erlotinib has also been shown to induce cell cycle arrest and apoptosis, partially mediated through the downregulation of MAPK and PI3K/Akt pathways amegroups.org.

Identification of Additional Predictive Biomarkers

Identifying robust predictive biomarkers is crucial for selecting patients most likely to respond to this compound, either as monotherapy or in combination researchgate.net. While genetic alterations in MET (mutations and gene amplification) and AXL (rearrangements) have been implicated as potential drivers of response, there is an urgent need for standardized and reliable methods for assessing MET levels and other predictive markers researchgate.netprnewswire.com. Research is actively investigating the prognostic and predictive value of MET expression and other sophisticated methodologies suitable for developing validated biomarkers researchgate.net. The use of circulating tumor DNA (ctDNA) assays is being explored as a less invasive approach to screen patients for relevant genetic alterations and potentially identify those who would benefit most from this compound treatment prnewswire.comprnewswire.com. Future studies will focus on validating these biomarkers in clinical trials to guide patient selection and improve treatment outcomes researchgate.netprnewswire.com.

Exploration of Novel Combination Strategies

Beyond combinations with EGFR inhibitors and docetaxel (B913), research is exploring novel strategies to combine this compound with other therapeutic agents to enhance efficacy and overcome resistance mdpi.comamegroups.orgnih.gov. Given its multi-targeted profile, combinations with inhibitors of alternative or compensatory signaling pathways are of interest mdpi.com. For instance, preclinical studies have investigated the effects of combining this compound with other AXL inhibitors and erlotinib in EGFR-TKI-resistant cell lines, showing enhanced inhibition of resistant cell growth amegroups.orgmdpi.com. The potential of combining this compound with inhibitors targeting pathways such as Wnt and mTOR, which have been implicated in resistance, warrants further investigation . Exploring combinations with immunotherapeutic and other anti-angiogenic agents is also an area of ongoing research nih.gov. These studies aim to identify synergistic combinations that can improve response rates and prolong the duration of clinical benefit mdpi.comnih.gov.

Investigation of Resistance Mechanisms in Clinical Settings

Understanding the mechanisms by which tumors develop resistance to this compound is critical for designing strategies to overcome it. While MET amplification or overexpression can serve as an escape mechanism from other targeted therapies like EGFR inhibitors, the specific resistance mechanisms that emerge following this compound treatment in clinical settings require detailed investigation aacrjournals.orgprnewswire.comhenryford.com. The use of advanced molecular profiling techniques, including ctDNA assays, in clinical trials can facilitate the identification of key resistance mechanisms as they emerge during treatment prnewswire.com. Research is needed to determine if activation of alternative pathways, such as Wnt and mTOR, or other genetic alterations contribute to acquired resistance to this compound nih.govlarvol.com. Future studies will focus on characterizing these mechanisms and developing rational combination or sequencing strategies to circumvent resistance and maintain therapeutic effectiveness.

Q & A

Q. What are the primary kinase targets of MGCD-265, and how does its inhibition profile influence experimental design in cancer research?

this compound is a multi-target tyrosine kinase inhibitor with potent activity against c-Met, VEGFR1/2/3, Ron, and Tie2, exhibiting IC50 values ranging from 1 nM to 7 nM in kinase assays . Researchers should prioritize validating target expression in cellular models (e.g., via Western blotting or phospho-specific ELISA) before testing efficacy. For example, in c-Met-driven models like MKN45 gastric cancer cells, this compound inhibits phosphorylation of downstream effectors (Erk, Akt, Stat3) at concentrations as low as 40 nM, whereas higher doses (1–3 μM) are required in non-c-Met-driven models (e.g., HCT116 colon cancer) .